molecular formula C9H9N5O2 B8515728 methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate

methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate

Cat. No. B8515728
M. Wt: 219.20 g/mol
InChI Key: LYGVLWRAJOVWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is a useful research compound. Its molecular formula is C9H9N5O2 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate

InChI

InChI=1S/C9H9N5O2/c1-16-9(15)5-7-3-2-4-8(11-7)14-6-10-12-13-14/h2-4,6H,5H2,1H3

InChI Key

LYGVLWRAJOVWOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)N2C=NN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (6-aminopyridin-2-yl)acetate (375 mg, 2.26 mmol) in glacial acetic acid (5 mL) was added triethyl orthoformate (1.13 mL, 6.77 mmol) and sodium azide (440 mg, 6.77 mmol). The reaction mixture was heated at 80° C. for 3 hours in a sealed vial and then cooled to ambient temperature. Once cooled, water (5 mL) and solid sodium bicarbonate were added until a pH range of 6-7 was achieved. The aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layers were then dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified via MPLC (0-100% EtOAc/Hex gradient) to afford methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate. 1H NMR (500 MHz, DMSO-d6): 10.1 (s, 1H), 8.2 (t, 1H), 8 (d, 1H), 7.6 (d, 1H), 4.0 (s, 3H), 3.6 (s, 2H). (M+H−28)+192.
Name
(6-aminopyridin-2-yl)acetate
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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